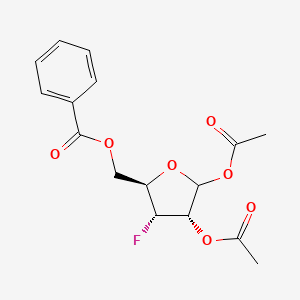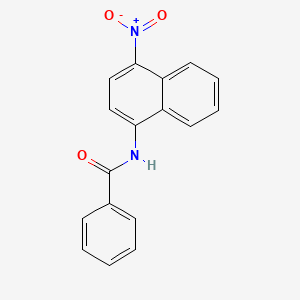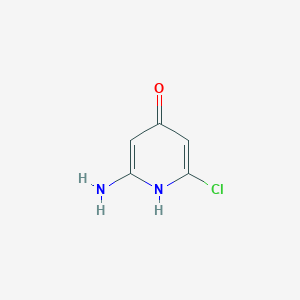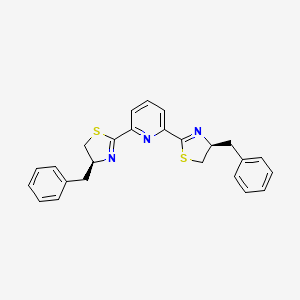
2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with two thiazoline rings, each bearing a benzyl group. The stereochemistry of the thiazoline rings is specified as (S), indicating the spatial arrangement of the substituents.
Métodos De Preparación
The synthesis of 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazoline rings, which are then attached to the pyridine core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and minimizing waste.
Análisis De Reacciones Químicas
2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine has several applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the synthesis of advanced materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The compound’s thiazoline rings and pyridine core can coordinate with metal ions, forming stable complexes that can alter the reactivity of the metal center. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar compounds to 2,6-Bis((S)-4-benzyl-4,5-dihydrothiazol-2-yl)pyridine include:
2,6-Bis((S)-4-phenyl-4,5-dihydrothiazol-2-yl)pyridine: This compound has phenyl groups instead of benzyl groups.
2,6-Bis((S)-4-isopropyl-4,5-dihydrothiazol-2-yl)pyridine: This compound has isopropyl groups instead of benzyl groups.
2,6-Bis((S)-4-methyl-4,5-dihydrothiazol-2-yl)pyridine: This compound has methyl groups instead of benzyl groups. The uniqueness of this compound lies in its specific substituents and stereochemistry, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C25H23N3S2 |
|---|---|
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-thiazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C25H23N3S2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2/t20-,21-/m0/s1 |
Clave InChI |
GYULXYNQKJXAFZ-SFTDATJTSA-N |
SMILES isomérico |
C1[C@@H](N=C(S1)C2=NC(=CC=C2)C3=N[C@H](CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
SMILES canónico |
C1C(N=C(S1)C2=NC(=CC=C2)C3=NC(CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B11824049.png)
![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one](/img/structure/B11824062.png)


![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)
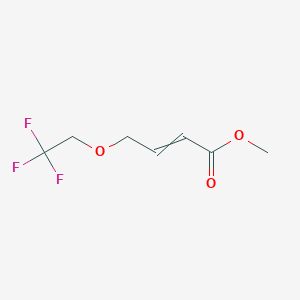
![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)
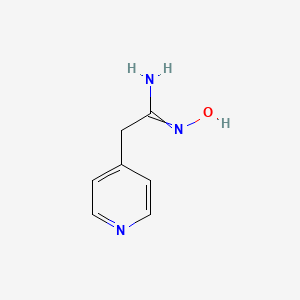
![tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B11824112.png)
